Cas no 4168-17-6 (Catharanthine Tartrate)

Catharanthine Tartrate 化学的及び物理的性質
名前と識別子
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- Catharanthine hemitartrate
- (2alpha,5beta,6alpha,18beta)-3,4-Didehydroibogamine-18-carboxylic acid methyl ester (2R,3R)-2,3-dihydroxybutanedioate
- Catharanthine Tartrate
- CHEBI:229200
- 4168-17-6
- (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
- AC-34353
- Catharanthinehemitartrate
- (+)-3,4-Didehydrocoronaridine Tartrate
-
- MDL: MFCD06410944
- インチ: InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;/m0./s1
- InChIKey: JYBKPXVXYJDIFX-GYMDHWDQSA-N
- ほほえんだ: CCC1=C[C@H]2C[C@@]3(C4=C(CCN(C2)[C@H]13)C5=CC=CC=C5N4)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 822.38399393g/mol
- どういたいしつりょう: 822.38399393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 737
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 206Ų
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 148-150 ºC
- ふってん: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
Catharanthine Tartrate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Catharanthine Tartrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0008984-50mg |
Catharanthine Tartrate |
4168-17-6 | 99.92% | 50mg |
$350.0 | 2022-04-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202524-100mg |
Catharanthine tartrate, |
4168-17-6 | 100mg |
¥820.00 | 2023-09-05 | ||
ChemScence | CS-0008984-5mg |
Catharanthine Tartrate |
4168-17-6 | 99.92% | 5mg |
$60.0 | 2022-04-27 | |
ChemScence | CS-0008984-10mg |
Catharanthine Tartrate |
4168-17-6 | 99.92% | 10mg |
$100.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5672-20mg |
Catharanthine hemitartrate |
4168-17-6 | 98% | 20mg |
¥1428.00 | 2023-09-07 | |
MedChemExpress | HY-N0252A-50mg |
Catharanthine Tartrate |
4168-17-6 | 99.92% | 50mg |
¥3500 | 2024-04-18 | |
S e l l e c k ZHONG GUO | S9179-1mg |
Catharanthine hemitartrate |
4168-17-6 | 99.95% | 1mg |
¥1040.4 | 2023-09-15 | |
eNovation Chemicals LLC | Y1246714-1g |
Catharanthine tartrate |
4168-17-6 | 98% | 1g |
$195 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202524-100 mg |
Catharanthine tartrate, |
4168-17-6 | 100MG |
¥820.00 | 2023-07-10 | ||
MedChemExpress | HY-N0252A-5mg |
Catharanthine Tartrate |
4168-17-6 | 99.92% | 5mg |
¥600 | 2024-04-18 |
Catharanthine Tartrate 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
Catharanthine Tartrateに関する追加情報
Catharanthine Tartrate: A Comprehensive Overview
Catharanthine tartrate, also known by its CAS number 4168-17-6, is a compound of significant interest in the fields of pharmacology and natural products chemistry. This compound is derived from catharanthine, a naturally occurring alkaloid found in certain plant species, particularly those belonging to the Apocynaceae family. Catharanthine itself has been studied extensively for its potential therapeutic applications, and its tartrate salt form has been explored for its unique chemical properties and bioavailability.
The structural characterization of catharanthine tartrate has been a focal point of recent research. Catharanthine is an indole alkaloid with a complex molecular structure that includes a tryptophan-derived indole ring system. The tartrate form of catharanthine is formed by the reaction of catharanthine with tartaric acid, resulting in a salt that may exhibit improved solubility and stability compared to the free base. This makes it an attractive candidate for pharmaceutical applications, where solubility and bioavailability are critical factors.
Recent studies have delved into the pharmacological properties of catharanthine tartrate, particularly its potential as an anticancer agent. Research published in 2023 highlights the compound's ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. These findings suggest that catharanthine tartrate could be a promising lead compound for the development of novel anticancer therapies.
In addition to its anticancer potential, catharanthine tartrate has also been investigated for its anti-inflammatory and immunomodulatory effects. Studies conducted in preclinical models have demonstrated that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. This dual functionality—combining anticancer and anti-inflammatory activities—positions catharanthine tartrate as a versatile therapeutic agent with broad applications in medicine.
The synthesis and isolation of catharanthine tartrate have also been subjects of recent research. Advances in extraction techniques from plant sources, as well as synthetic methods using chemical synthesis, have improved the scalability and cost-effectiveness of producing this compound. For instance, researchers have developed a novel enzymatic approach to convert catharanthine into its tartrate salt form, which offers higher yields and better purity compared to traditional methods.
Moreover, the bioavailability and pharmacokinetics of catharanthine tartrate have been thoroughly examined in preclinical studies. These studies have revealed that the tartrate form exhibits enhanced absorption in vivo compared to the free base, which is attributed to its improved solubility properties. This characteristic is particularly advantageous for drug delivery, as it allows for lower doses to achieve therapeutic effects while minimizing side effects.
Looking ahead, ongoing clinical trials are exploring the safety and efficacy of catharanthine tartrate in human subjects. Early results from phase I trials indicate that the compound is well-tolerated at doses relevant to therapeutic use. Phase II trials are currently underway to evaluate its efficacy in patients with various types of cancers, including breast and prostate cancer.
In conclusion, catharanthine tartrate (CAS 4168-17-6) represents a compelling candidate for advancing modern medicine due to its multifaceted pharmacological properties. With ongoing research uncovering new insights into its mechanisms of action, synthesis methods, and therapeutic applications, this compound holds great promise for addressing unmet medical needs in oncology and inflammation-related disorders.
